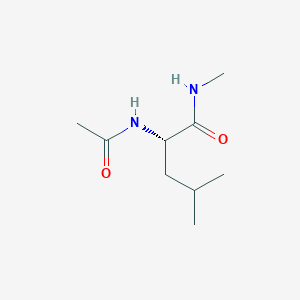

Ac-leu-nhme

Übersicht

Beschreibung

Ac-leu-nhme, also known as Ac-Leu-NH 2 -Me, is an amino acid derivative that is commonly used in laboratory experiments. It has been studied extensively in the past few decades and has been shown to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Structural Motifs and Peptide Folding : Ac-Leu-NHMe and similar compounds have been studied for their ability to form specific secondary structure binding motifs. For instance, the tetrapeptide model Ac-Leu-Val-Tyr(Me)-NHMe has been investigated for its gamma-turn/beta-turn structures and triple gamma-turn structures (Fricke et al., 2007).

β-Turn Conformations in Peptides : Research on peptides containing Ac-Leu-NHMe sequences has been used to probe β-turn conformations, crucial for understanding protein folding and function (Balaram et al., 1972).

Vibrational Analysis and Structure Predictions : Studies involving Ac-Phe-NHMe and its dimer, which are structurally similar to Ac-Leu-NHMe, have provided insights into β-sheet model systems, their structures, and vibrational frequencies, relevant for understanding protein dynamics (Gerhards et al., 2004).

Molecular-Dynamics Simulations for Dynamic Properties : Investigations into model peptides like Ac-A-NHMe and Ac-V-NHMe (structurally related to Ac-Leu-NHMe) have been conducted to understand how different force fields predict relaxation timescales and conformational exchange processes, key for molecular dynamics studies (Vitalini et al., 2015).

Interactions with Membranes and Lecithin : The interactions of Ac-Phe-NHMe (related to Ac-Leu-NHMe) with egg yolk lecithin were studied, revealing insights into how peptides interact with lipid bilayers, important in drug delivery and membrane protein studies (Wałęsa et al., 2014).

Conformational Behavior in Different Media : Research on Ac-Gly-NHMe, which shares similarities with Ac-Leu-NHMe, has been conducted to understand its conformational behavior in various solvents, providing insights into solvent-peptide interactions (Cormanich et al., 2015).

Wirkmechanismus

Target of Action

The primary target of Ac-Leu-NHMe is the l-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells. Acetylation of leucine switches its uptake from lat1 toorganic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Mode of Action

Ac-Leu-NHMe interacts with its targets by switching the uptake of leucine into cells. The acetylation of leucine changes the transporter used for uptake from LAT1 to OAT1, OAT3, and MCT1 . This switch in transporters allows Ac-Leu-NHMe to bypass LAT1, which is the rate-limiting step in the activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

The biochemical pathways affected by Ac-Leu-NHMe involve the mTOR signaling pathway . The mTOR pathway is crucial for cell growth and metabolism. By bypassing LAT1, Ac-Leu-NHMe can enhance the activation of this pathway .

Pharmacokinetics

It is known that the compound’s effects are mediated via its metabolic products . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for the uptake and distribution of Ac-Leu-NHMe .

Result of Action

The result of Ac-Leu-NHMe’s action is the enhanced activation of leucine-mediated signaling and metabolic processes inside cells . This is achieved by bypassing LAT1, the rate-limiting step in these processes .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-N,4-dimethylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQFFCFJVLJXRY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426220 | |

| Record name | Ac-leu-nhme | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-leu-nhme | |

CAS RN |

32483-15-1 | |

| Record name | Ac-leu-nhme | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

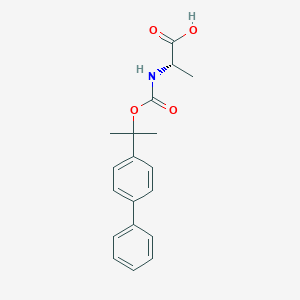

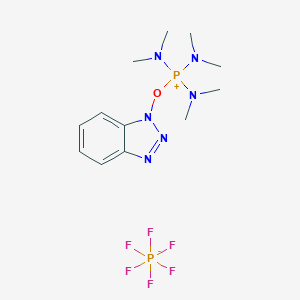

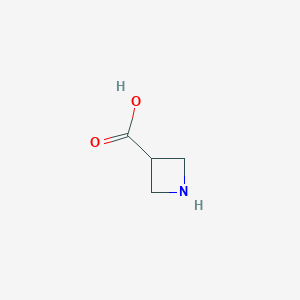

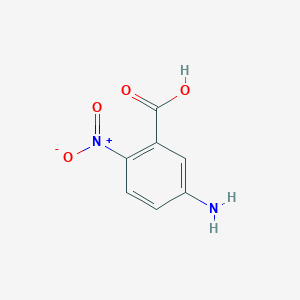

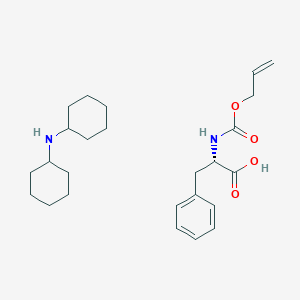

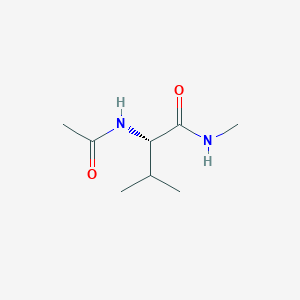

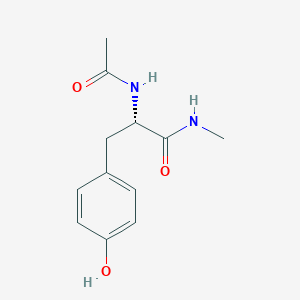

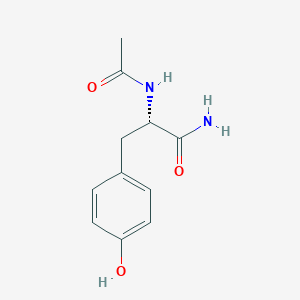

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

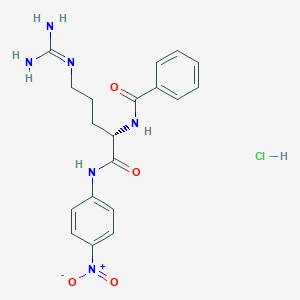

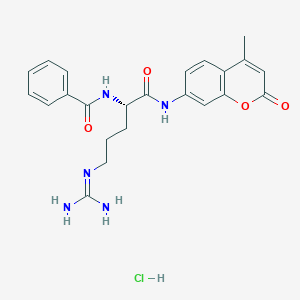

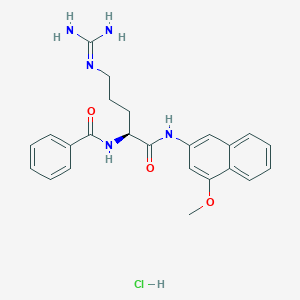

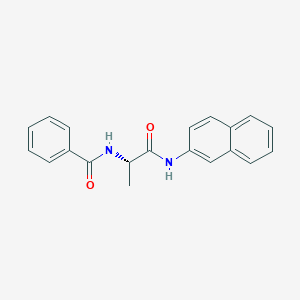

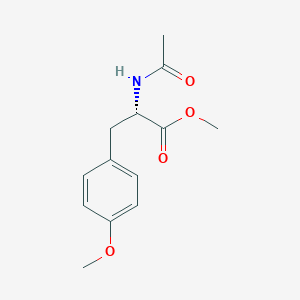

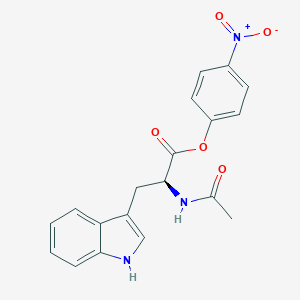

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.